molecular formula C11H13N3 B11906208 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine

Cat. No.: B11906208
M. Wt: 187.24 g/mol
InChI Key: SSXIVGJTJOGNCJ-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine is a heterocyclic compound that features a fused ring system combining a naphthalene and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a naphthalene derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or imidazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products formed from these reactions include various substituted naphthoimidazoles, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazole ring structure but differ in the fused ring system.

    Naphthoquinones: These compounds have a similar naphthalene core but differ in the functional groups attached.

Uniqueness

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

6,7,8,9-tetrahydro-3H-benzo[e]benzimidazol-9-amine

InChI

InChI=1S/C11H13N3/c12-8-3-1-2-7-4-5-9-11(10(7)8)14-6-13-9/h4-6,8H,1-3,12H2,(H,13,14)

InChI Key

SSXIVGJTJOGNCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC3=C2N=CN3)N

Origin of Product

United States

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